molecular formula C28H22O2 B15460210 2,3-Dimethoxy-9,10-diphenylanthracene CAS No. 61418-65-3

2,3-Dimethoxy-9,10-diphenylanthracene

Cat. No.: B15460210
CAS No.: 61418-65-3
M. Wt: 390.5 g/mol
InChI Key: OWBQDSPSWHDDTO-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-9,10-diphenylanthracene is a specialized anthracene derivative intended for research applications. This compound is built on a polycyclic aromatic hydrocarbon core that is extensively investigated in materials science due to its extended π-conjugated system, which is crucial for charge transport in organic electronic devices . The strategic substitution on the anthracene core is designed to enhance solubility and processability while tuning its optoelectronic properties . Researchers value 9,10-diphenylanthracene derivatives for their high fluorescence quantum yields , and the addition of methoxy groups at the 2 and 3 positions is expected to further influence the electron-density and redox behavior of the molecule. This makes it a candidate for use as an organic photocatalyst in photoredox reactions or as a blue-emitting material in Organic Light-Emitting Diodes (OLEDs) . Its potential application extends to serving as a chemosensor, where the anthracene core acts as a fluorophore and the substituents provide sites for analyte recognition . It is critical for researchers to note that anthracene derivatives can be photoreactive. Under light irradiation in the presence of oxygen, they may form endoperoxide species via a reaction with singlet oxygen, which can lead to photodegradation . The stability and specific photophysical behavior of this compound will be dependent on its exact molecular structure and the research environment. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61418-65-3

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

2,3-dimethoxy-9,10-diphenylanthracene

InChI

InChI=1S/C28H22O2/c1-29-25-17-23-24(18-26(25)30-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3

InChI Key

OWBQDSPSWHDDTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1,4-Dimethoxy-9,10-diphenylanthracene

A positional isomer, 1,4-dimethoxy-9,10-diphenylanthracene, was studied for chemiluminescence efficiency. Catalani and Wilson (1989) demonstrated that its peroxide derivative exhibited lower chemiluminescence quantum yield compared to diphenoyl peroxide, attributed to less favorable electron-transfer pathways due to methoxy group positioning . Key differences include:

  • Substitution pattern : Methoxy groups at 1,4-positions reduce conjugation efficiency compared to 2,3-substitution.
  • Optical properties : Reduced emission intensity and red-shifted spectra due to altered electronic transitions.

Table 1: Comparison of Methoxy-Substituted Anthracenes

Property 2,3-Dimethoxy-9,10-diphenylanthracene 1,4-Dimethoxy-9,10-diphenylanthracene
Methoxy positions 2,3 1,4
Chemiluminescence efficiency Moderate (data inferred) Low
Electron-donating effect Enhanced conjugation Reduced conjugation

Heteroatom-Substituted Analogs: 2-Aza-9,10-diphenylanthracene

Replacing a carbon atom with nitrogen in the anthracene core yields 2-aza-9,10-diphenylanthracene , which exhibits distinct optoelectronic properties. Studies show:

  • Synthetic simplicity : Aza-substituted derivatives can be synthesized via Diels-Alder reactions using strained alkynes, offering a streamlined route compared to traditional PAHs .
  • Electrochemical properties: Lower oxidation potentials compared to non-aza analogs, enhancing charge injection in devices.

Table 2: Aza-Substitution Effects

Property 9,10-Diphenylanthracene 2-Aza-9,10-diphenylanthracene
Emission wavelength (OLED) ~454–468 nm Red-shifted (exact data pending)
Synthetic steps Multi-step Simplified (Diels-Alder)
Oxidation potential Higher Lower

Crystal Polymorphs: 9,10-Diphenylanthracene (DPA)

Unsubstituted 9,10-diphenylanthracene (DPA) exists in two polymorphs: DPA-Melt (P2₁/n space group) and DPA-Solution (C2/c space group). Key differences include:

  • Optical properties : DPA-Solution emits at 468 nm vs. 454 nm for DPA-Melt, attributed to crystal packing effects .
  • Thermal stability : DPA-Solution exhibits superior thermal stability (higher decomposition temperature) .
  • Density : DPA-Solution (1.239 g/cm³) is denser than DPA-Melt (1.211 g/cm³) .

Table 3: Polymorph Comparison of DPA

Property DPA-Melt DPA-Solution
Space group P2₁/n C2/c
Emission λ (nm) 454 468
Thermal stability Moderate High

Brominated and Bulky Derivatives

  • 7-Bromo-9,10-diphenylanthracene : Bromine substitution enhances reactivity in cross-coupling reactions, enabling integration into Pt(II) complexes for red phosphorescent OLEDs .
  • 2,6-Di-tert-butyl-9,10-diphenylanthracene : Bulky substituents improve thermal stability in polyimides, reducing polar imide concentration and enhancing material durability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dimethoxy-9,10-diphenylanthracene, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce phenyl groups to the anthracene core. Cycloaddition reactions with strained alkynes (e.g., benzyne) can also be employed for backbone modification. Critical factors include:

  • Catalyst selection : Pd(PPh₃)₄ is commonly used for coupling reactions, with Na₂CO₃ as a base in toluene/water mixtures .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the product from byproducts. Neutral alumina may be used for elution in dichloromethane/hexane mixtures .
  • Yield optimization : Reaction temperature (e.g., 90–100°C) and stoichiometric ratios (e.g., excess boronate reagents) improve efficiency .

Q. How is this compound characterized using spectroscopic methods, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include aromatic proton resonances (δ 7.1–8.0 ppm) and methoxy group signals (δ ~3.8 ppm). Coupling patterns (e.g., doublets for vinyl protons) help verify substituent positions .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between phenyl and anthracene planes, critical for understanding π-conjugation .
  • UV-vis/fluorescence : Absorption maxima (~266–325 nm) and emission profiles validate electronic transitions. Fluorescence quantum yields (PLQY) are measured relative to standards like 9,10-diphenylanthracene in cyclohexane .

Advanced Research Questions

Q. What methodological challenges arise when incorporating nitrogen atoms into the anthracene backbone, and how do these modifications impact optoelectronic properties in OLED applications?

  • Methodological Answer :

  • Synthetic hurdles : Nitrogen substitution (e.g., aza-analogs) requires precise control over cycloaddition conditions. For example, 3,4-piperidyne intermediates react selectively with anthracene derivatives but may form regioisomers .
  • Optoelectronic effects : Nitrogen incorporation reduces HOMO-LUMO gaps, shifting absorption/emission spectra. Electrochemical studies (cyclic voltammetry) reveal altered redox potentials, impacting charge transport in OLEDs. For instance, aza-analogs exhibit higher electron affinity, enhancing electron injection layers .
  • Device optimization : Thin-film morphology (analyzed via AFM) and hole-transfer reorganization energies (calculated via DFT) correlate with device efficiency. Sub-optimal film uniformity can reduce luminance .

Q. How do solvent polarity and temperature affect the fluorescence quantum yield of this compound, and what experimental designs optimize these parameters?

  • Methodological Answer :

  • Solvent screening : Polar solvents (e.g., acetonitrile) may induce aggregation-caused quenching (ACQ), reducing PLQY. Non-polar solvents (e.g., toluene) enhance emission by minimizing intermolecular interactions .
  • Temperature control : Low temperatures (e.g., 77 K) stabilize excited states, prolonging fluorescence lifetimes. Temperature-dependent PL studies (using fluorometers with cryogenic setups) quantify thermal quenching rates .
  • Quantum yield measurement : Absolute PLQY in solid-state samples requires integrating sphere setups, while solution-phase PLQY is benchmarked against standards like fluorescein (79% in ethanol) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported NMR data for this compound derivatives synthesized via different routes?

  • Methodological Answer :

  • Source identification : Impurities (e.g., unreacted intermediates) or regioisomers may cause spectral shifts. Compare coupling constants (e.g., J = 18.4 Hz for vinyl protons) across studies to verify structural consistency .
  • Crystallographic validation : X-ray structures resolve ambiguities in substituent positioning, especially when NMR alone is inconclusive .
  • Reproducibility protocols : Standardize reaction conditions (solvent purity, catalyst batch) to minimize variability. Collaborative inter-laboratory studies enhance data reliability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use N95 respirators, gloves, and eyeshields to avoid inhalation/contact. Ethanol rinses decontaminate spills .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor for color changes (yellow → brown indicates degradation) .
  • Waste disposal : Incinerate halogenated byproducts (e.g., from thionyl chloride reactions) in certified facilities to avoid environmental release .

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